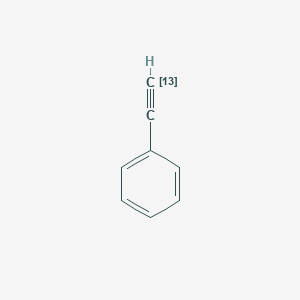

Phenylacetylene-2-13C

Description

The exact mass of the compound Phenylacetylene-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenylacetylene-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylacetylene-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(213C)ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480102 | |

| Record name | Phenylacetylene-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54522-92-8 | |

| Record name | Phenylacetylene-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54522-92-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Phenylacetylene-2-13C (CAS 54522-92-8)

Executive Summary

Phenylacetylene-2-13C (CAS 54522-92-8) is a stable isotope-labeled alkyne widely utilized as a mechanistic probe in organic synthesis, polymerization kinetics, and drug discovery. Distinguished by the incorporation of a Carbon-13 atom at the terminal acetylenic position (

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | Phenylacetylene-2-13C |

| CAS Number | 54522-92-8 |

| Linear Formula | |

| Molecular Weight | 103.13 g/mol (Labeled) |

| Isotopic Purity | |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.939 g/mL at 25 °C |

| Boiling Point | 142–144 °C (lit.)[1] |

| Solubility | Miscible with organic solvents (CHCl3, DMSO, THF); insoluble in water |

| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen) |

Synthesis & Production: The Corey-Fuchs Protocol

While standard phenylacetylene is produced via dehydrohalogenation of styrene dibromide, the introduction of a specific isotopic label at the terminal carbon requires a "bottom-up" approach to ensure high isotopic fidelity. The Corey-Fuchs reaction is the gold standard for this synthesis, utilizing

Mechanistic Rationale

The choice of the Corey-Fuchs protocol is driven by three factors:

-

Positional Accuracy: The carbon atom from

maps exclusively to the terminal alkyne position. -

High Yield: The formation of the gem-dibromoolefin intermediate is robust.

-

Isotopic Conservation: No scrambling of the label occurs during the lithium-halogen exchange.

Step-by-Step Synthesis Protocol

Precursors: Benzaldehyde, Carbon Tetrabromide-13C (

Step 1: Formation of the Ylide & gem-Dibromoolefin

-

Dissolve

(4.0 equiv) in dry Dichloromethane (DCM) at 0 °C under Argon. -

Add

(1.0 equiv) portion-wise. The solution will turn yellow/orange, indicating the formation of the phosphorus ylide ( -

Add Benzaldehyde (0.5 equiv) dropwise.

-

Stir at ambient temperature for 2-4 hours. Monitor by TLC (Hexanes/EtOAc).

-

Workup: Quench with water, extract with DCM, dry over

, and concentrate. Purify the 1,1-dibromo-2-phenylethene-2-13C intermediate via silica gel flash chromatography.

Step 2: Conversion to Alkyne

-

Dissolve the purified gem-dibromoolefin in anhydrous THF at -78 °C.

-

Slowly add n-BuLi (2.1 equiv, 2.5 M in hexanes).

-

Mechanistic Note: The first equivalent effects Lithium-Halogen exchange; the second equivalent induces

-elimination and rearrangement (Fritsch-Buttenberg-Wiechell) to form the lithium acetylide.

-

-

Stir for 1 hour at -78 °C, then warm to 0 °C.

-

Quench: Add saturated

solution (proton source) to protonate the acetylide. -

Isolation: Extract with diethyl ether. Distill under reduced pressure to obtain pure Phenylacetylene-2-13C.

Synthesis Pathway Visualization

Figure 1: Corey-Fuchs synthesis pathway ensuring precise placement of the 13C label at the terminal position.

Analytical Characterization & Validation

Reliable identification of Phenylacetylene-2-13C relies on specific NMR signatures resulting from the isotope enrichment.

Nuclear Magnetic Resonance (NMR) Data

The

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |

| 77.2 ppm | Singlet (Enhanced) | N/A | C2 (Terminal, Labeled) | |

| 83.6 ppm | Doublet | C1 (Internal, Natural Abundance) | ||

| 120–132 ppm | Multiplets | - | Aromatic Phenyl Ring | |

| 3.09 ppm | Doublet | Terminal Alkyne Proton | ||

| 7.3–7.5 ppm | Multiplet | - | Aromatic Protons |

Validation Check:

-

1H NMR Diagnostic: The terminal alkyne proton in unlabeled phenylacetylene is a singlet at ~3.09 ppm. In the 2-13C isotopologue, this signal must split into a widely spaced doublet (

Hz) centered at 3.09 ppm. The absence of a central singlet confirms high isotopic enrichment (>99%).

Applications in Drug Development & Mechanism

The strategic value of Phenylacetylene-2-13C lies in its ability to act as a "spy" atom in complex reaction mixtures.

Click Chemistry (CuAAC) Mechanistic Studies

In drug discovery, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to bioconjugate drugs. However, copper toxicity is a concern. Researchers use Phenylacetylene-2-13C to study the formation of copper-acetylide intermediates.

-

Experiment: React Phenylacetylene-2-13C with a copper catalyst.

-

Observation: The

signal of the terminal carbon shifts significantly upon coordination to Copper (Cu-C bond formation), allowing quantification of the active catalytic species in solution.

Polymerization Tracking

In the synthesis of polyphenylacetylene (a conductive polymer), the stereoregularity (cis/trans) determines conductivity.

-

Method: Polymerize Phenylacetylene-2-13C using a Rhodium catalyst.

-

Analysis: Solid-state

NMR of the resulting polymer reveals the bond order and geometry. The labeled carbon signal splits or shifts differently depending on whether it is in a cis or trans double bond configuration in the polymer backbone, providing a direct readout of the polymerization mechanism.

Experimental Workflow: Mechanistic Elucidation

Figure 2: Workflow for using Phenylacetylene-2-13C to elucidate reaction intermediates and product stereochemistry.

Handling, Stability, and Safety

Phenylacetylene-2-13C poses specific hazards similar to its unlabeled counterpart but requires stricter preservation due to its high cost.

-

Flammability: Flash point is ~27 °C. Ground all equipment to prevent static discharge.

-

Oxidation Sensitivity: Alkynes can slowly polymerize or oxidize. Store under Argon at 2–8 °C.

-

Volatility: Use septum-sealed vials to prevent isotopic dilution via evaporation or moisture exchange.

-

PPE: Wear nitrile gloves and safety glasses. Work in a fume hood to avoid inhalation of vapors (respiratory irritant).

References

-

Sigma-Aldrich. Phenylacetylene-2-13C Product Specification. Link

-

Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes.[2][3][4][5] Tetrahedron Letters, 13(36), 3769-3772. Link

-

ChemicalBook. Phenylacetylene 13C NMR Spectrum Data. Link

-

National Institutes of Health (NIH) PubChem. Phenylacetylene Compound Summary. Link

-

Amass, A. J., et al. (2004). The influence of substituents on the 13C-NMR chemical shifts of meta- and para-substituted phenylacetylenes. Designed Monomers and Polymers, 7(5), 413-422. Link

Sources

- 1. Phenylacetylene(536-74-3) 13C NMR spectrum [chemicalbook.com]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. Corey-Fuchs Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

Methodological & Application

Unraveling Reaction Mechanisms: An Application Guide to Phenylacetylene-2-¹³C

In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is not merely academic—it is the cornerstone of innovation, optimization, and safety. Isotopic labeling, a technique of elegant precision, offers a window into the dynamic transformations that molecules undergo.[1][2] Among the array of available isotopic tracers, Phenylacetylene-2-¹³C stands out as a particularly powerful tool for elucidating the pathways of reactions involving this versatile terminal alkyne.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Phenylacetylene-2-¹³C. We will delve into the fundamental principles, detailed experimental protocols, and advanced analytical techniques, all grounded in field-proven insights to ensure the integrity and success of your mechanistic studies.

The Rationale: Why Phenylacetylene-2-¹³C?

The strategic placement of a ¹³C label at the 2-position (the acetylenic carbon adjacent to the phenyl ring) provides a unique spectroscopic handle to track the fate of this specific carbon atom throughout a chemical transformation. Unlike its unlabeled counterpart, the ¹³C nucleus possesses a nuclear spin that can be directly observed by Nuclear Magnetic Resonance (NMR) spectroscopy.[3] This allows for the unambiguous determination of bond formations and cleavages at this critical position.

Key Advantages:

-

Precise Mechanistic Insights: Tracking the ¹³C label in reactants, intermediates, and products reveals the exact sequence of bond-forming and bond-breaking events.[1]

-

Discrimination of Pathways: In reactions with multiple potential pathways, such as cycloadditions or rearrangements, the final position of the ¹³C label can definitively distinguish between competing mechanisms.[4]

-

Enhanced Spectroscopic Analysis: The presence of the ¹³C label allows for the use of powerful 1D and 2D NMR techniques, such as ¹³C NMR and heteronuclear correlation experiments (e.g., HSQC, HMBC), to precisely map the connectivity of the labeled carbon.[5][6]

-

Mass Spectrometry Confirmation: The one-mass-unit difference introduced by the ¹³C label provides a clear signature in mass spectrometry, enabling the identification and quantification of labeled species.[7][8]

Core Applications in Mechanistic Elucidation

The utility of Phenylacetylene-2-¹³C spans a wide range of organic reactions. Here are some prominent examples:

-

Cycloaddition Reactions: In [2+2] cycloadditions, the regioselectivity of the reaction can be unequivocally determined by analyzing the ¹³C NMR spectrum of the resulting cycloadduct.[4] The chemical shift and coupling patterns of the labeled carbon provide direct evidence of its new bonding environment.

-

Metal-Catalyzed Cross-Coupling Reactions: In reactions like the Sonogashira coupling, labeling the acetylenic carbon can help elucidate the mechanism of transmetalation and reductive elimination steps.

-

Polymerization Reactions: For the synthesis of poly(phenylacetylene) derivatives, ¹³C labeling can provide insights into the polymerization mechanism, such as the mode of monomer incorporation and the presence of any structural irregularities.[9]

-

Metabolic Pathway Tracing: In biochemical studies, ¹³C-labeled phenylacetylene can be used as a probe to investigate the metabolic fate of this structural motif within biological systems.[10]

Experimental Design and Protocols

A successful mechanistic study using Phenylacetylene-2-¹³C hinges on meticulous experimental design and execution. The following protocols provide a robust framework for your investigations.

Workflow for a Typical Reaction Mechanism Study

Caption: General workflow for a reaction mechanism study using Phenylacetylene-2-¹³C.

Protocol 1: General Procedure for a Trial Reaction

This protocol outlines a general approach for conducting a reaction with Phenylacetylene-2-¹³C. Specific parameters such as solvent, temperature, and reaction time should be optimized based on the specific reaction being studied.

Materials:

-

Phenylacetylene-2-¹³C (ensure isotopic purity is known, typically >98%)

-

Other reactants and catalyst (as required by the specific reaction)

-

Anhydrous solvent (e.g., toluene, THF)

-

Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Reactant Addition: To a round-bottom flask equipped with a magnetic stir bar, add the other reactants and the catalyst under an inert atmosphere.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Addition of Phenylacetylene-2-¹³C: Carefully add a pre-weighed amount of Phenylacetylene-2-¹³C to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature. Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or gas chromatography-mass spectrometry).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the reaction appropriately (e.g., by adding water or a saturated ammonium chloride solution).

-

Work-up and Purification: Perform a standard aqueous work-up to extract the product. Purify the crude product using column chromatography or recrystallization.

Protocol 2: Sample Preparation for NMR Analysis

Accurate and high-quality NMR data is crucial for interpreting the results of your labeling study.

Materials:

-

Purified product from Protocol 1

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

Pipettes

Procedure:

-

Dissolve Sample: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Solvent Peak Reference: The residual solvent peak will be used as an internal reference for chemical shifts (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Acquire Spectra: Acquire both ¹H and ¹³C{¹H} (proton-decoupled) NMR spectra. For more detailed analysis, consider acquiring 2D spectra such as HSQC and HMBC.

Data Analysis and Interpretation: Decoding the Spectroscopic Clues

The power of using Phenylacetylene-2-¹³C lies in the detailed information that can be extracted from the NMR and mass spectra of the reaction products.

¹³C NMR Spectroscopy: The Primary Tool

The ¹³C NMR spectrum is the most direct source of information about the fate of the labeled carbon.

-

Chemical Shift (δ): The chemical shift of the ¹³C-labeled carbon provides a clear indication of its electronic environment. For example, a significant upfield or downfield shift compared to the starting material indicates a change in hybridization or bonding. The typical chemical shift for the acetylenic carbons in phenylacetylene is around 80-90 ppm.[9]

-

Coupling Constants (J): The coupling between the ¹³C label and adjacent protons (¹JCH, ²JCH, etc.) can provide valuable structural information. In proton-coupled ¹³C spectra, the multiplicity of the labeled carbon signal reveals the number of directly attached protons.

Table 1: Representative ¹³C NMR Chemical Shifts

| Carbon Environment | Typical Chemical Shift (ppm) |

| Alkynyl (C≡C) | 65 - 90 |

| Aromatic (C=C) | 110 - 150 |

| Alkenyl (C=C) | 100 - 150 |

| Alkyl (C-C) | 10 - 50 |

Data compiled from typical organic chemistry spectral data.

Mass Spectrometry: Confirming the Label's Presence

Mass spectrometry provides complementary information to NMR by confirming the incorporation of the ¹³C label into the product molecule.

-

Molecular Ion Peak (M+): The molecular ion peak of the labeled product will be one mass unit higher than that of the corresponding unlabeled product.

-

Isotopic Pattern: The isotopic distribution in the mass spectrum will be altered by the presence of the enriched ¹³C atom, providing a clear signature of labeling.

Case Study: Elucidating a [2+2] Cycloaddition Mechanism

Consider the [2+2] cycloaddition of Phenylacetylene-2-¹³C with a generic alkene. Two possible regioisomers could be formed.

Caption: Potential pathways in a [2+2] cycloaddition reaction.

By analyzing the ¹³C NMR spectrum of the purified product, the exact structure can be determined. If the labeled carbon (C) ends up adjacent to the phenyl group in the cyclobutene ring, it supports the formation of Regioisomer A. The chemical shift of C will be in the alkenyl region, and its connectivity can be confirmed with 2D NMR experiments. This unambiguous result allows for the confident assignment of the reaction's regioselectivity and provides crucial data for understanding the underlying electronic and steric factors governing the mechanism.

Conclusion

Phenylacetylene-2-¹³C is an invaluable tool for any researcher seeking to gain a deep and accurate understanding of reaction mechanisms. The ability to precisely track the fate of a single carbon atom through a complex transformation provides unparalleled mechanistic clarity. By combining careful experimental design, robust analytical protocols, and thoughtful data interpretation, scientists can unlock the intricate details of chemical reactivity, paving the way for the development of more efficient, selective, and innovative chemical processes.

References

-

Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. (n.d.). Retrieved from [Link]

-

Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition - CORE. (n.d.). Retrieved from [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. (n.d.). Retrieved from [Link]

-

Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility - OSTI.GOV. (2021). Retrieved from [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (2015). Retrieved from [Link]

-

13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed. (2023). Retrieved from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

-

13C‐Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications. (2024). Retrieved from [Link]

-

High Quality 13C metabolic flux analysis using GC-MS - RWTH Publications. (n.d.). Retrieved from [Link]

-

RETRACTED: Reaction of aromatic carboxylic acids with phenylacetylene with the participation of a zinc catalyst - BIO Web of Conferences. (2023). Retrieved from [Link]

-

Mechanistic studies (a) isotope labeling NMR experiments and (b)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020). Retrieved from [Link]

-

Crossed-Molecular-Beam Study on the Formation of Phenylacetylene from Phenyl Radicals and Acetylene. (2007). Retrieved from [Link]

-

Mechanism studies a, Isotopic labelling experiment with the... - ResearchGate. (n.d.). Retrieved from [Link]

-

Practical Guidelines for 13C-Based NMR Metabolomics - Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0197004) - NP-MRD. (n.d.). Retrieved from [Link]

-

Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - Monash. (2014). Retrieved from [Link]

-

Use of 13C in biosynthetic studies. The labelling pattern in tenellin enriched from isotope-labelled acetate, methionine, and phenylalanine - PubMed. (n.d.). Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

Isotopic labelings for mechanistic studies - PubMed. (n.d.). Retrieved from [Link]

-

DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP - MDPI. (2025). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 6. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

13C NMR peak assignment for Phenylacetylene-2-13C

Application Note: Structural Validation and Quantitative Analysis of Phenylacetylene-2-13C via 13C NMR

Introduction

Phenylacetylene-2-13C (labeled at the terminal alkyne carbon) is a critical isotopic probe used in mechanistic studies of cross-coupling reactions (e.g., Sonogashira, Glaser-Hay) and polymerization pathways. Accurate assignment of the 13C NMR spectrum is essential not only for confirming the isotopic enrichment level but also for distinguishing the labeled terminal carbon (C2) from the internal quaternary carbon (C1) and the aromatic ring carbons.

This guide provides a definitive protocol for the assignment and analysis of Phenylacetylene-2-13C. Unlike standard abundance samples, the analysis of enriched material requires specific acquisition parameters to avoid detector saturation and to properly characterize the giant scalar couplings introduced by the label.

Key Structural Target:

-

Molecule: Phenylacetylene-2-13C[1]

-

Label Position: Terminal alkyne carbon (

-carbon). -

Formula:

Experimental Protocol

To ensure high-fidelity data, we recommend a "Self-Validating" workflow that correlates Proton (

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard. Note that using DMSO- -

Concentration:

-

Standard Abundance: 20-50 mg/0.6 mL.

-

Enriched (99%):Reduce mass to 5-10 mg/0.6 mL. High concentrations of enriched material can cause radiation damping effects and receiver overload on sensitive cryoprobes.

-

-

Tube: High-quality 5mm NMR tube (Class A or B).

Acquisition Parameters (Bruker/Varian Standard)

| Parameter | 1H NMR (Purity Check) | 13C{1H} (Decoupled) | 13C Coupled (Gated Decoupling) |

| Pulse Angle | |||

| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 - 5.0 s | > 10.0 s (Critical for Integration) |

| Acquisition Time (AQ) | ~2-3 s | ~1.0 s | ~1.5 s |

| Scans (NS) | 16 | 16 - 64 (Due to enrichment) | 64 - 128 |

| Spectral Width | 12 ppm | 250 ppm | 250 ppm |

| Decoupling | N/A | Waltz-16 / Garmin | OFF during acquisition |

Expert Insight: For the "Coupled" experiment, use Inverse Gated Decoupling (decoupler on during delay, off during acquisition) if you need NOE enhancement for sensitivity, or Gated Decoupling (off always) for pure quantitative integration. For simple J-value measurement, standard "Coupled" mode (no decoupling) is sufficient.

Results & Discussion: The Assignment Logic

The assignment relies on three distinct spectral features: Chemical Shift (

The 1H NMR "Signature" (The First Validation)

In a natural abundance sample, the alkyne proton is a singlet at

-

The singlet at 3.06 ppm disappears .

-

It is replaced by a massive doublet centered at 3.06 ppm.

-

Splitting:

. -

Validation: If you see a central singlet, your enrichment is incomplete. The ratio of the doublet integral to the singlet integral quantifies the

enrichment.

13C Chemical Shift Assignment

The phenyl ring exerts an anisotropic effect, but the hybridization dominates the shift.

-

C2 (Terminal, Labeled): Resonates upfield relative to the internal alkyne carbon.

-

Shift:

(in -

Appearance: Intense Singlet (in decoupled spectrum).

-

-

C1 (Internal, Quaternary):

-

Shift:

. -

Appearance: Small signal (natural abundance) unless double-labeled.

-

-

Aromatic Region:

-

Ipso (C-i): ~122.4 ppm.

-

Ortho/Meta/Para: 128.3, 128.7, 132.2 ppm.

-

Coupling Analysis (The Definitive Proof)

Running a Proton-Coupled 13C experiment is the gold standard for validating the C2 assignment.

-

C2 Signal: Splits into a large Doublet (

). -

C1 Signal: Remains a Singlet (mostly) or shows small long-range coupling (

or -

Aromatic Signals: Split into doublets (

) or multiplets.

Summary Data Table

| Carbon Label | Chemical Shift ( | Multiplicity (Decoupled) | Multiplicity (Coupled) | Coupling Constant ( |

| C2 (Terminal) | 77.2 | Singlet (Intense) | Doublet | |

| C1 (Internal) | 83.6 | Singlet (Weak) | Singlet | N/A (Long range only) |

| C-ipso | 122.4 | Singlet | Singlet | Long range ( |

| C-ortho | 132.2 | Singlet | Doublet | |

| C-meta | 128.3 | Singlet | Doublet | |

| C-para | 128.7 | Singlet | Doublet |

*Note: C1 and C-ipso are quaternary and will not show large

Visualization of Workflow

Diagram 1: Structural Numbering & Assignment Map

Caption: Chemical shift map of Phenylacetylene-2-13C. The red node indicates the 13C-enriched site.

Diagram 2: Analytical Decision Tree

Caption: Step-by-step logic for validating the isotopic label location and enrichment.

References

-

AIST Spectral Database for Organic Compounds (SDBS). Phenylacetylene 13C NMR Spectrum (SDBS No. 1464). National Institute of Advanced Industrial Science and Technology. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants). Wiley.

-

Reich, H. J. Hans Reich's Collection: 13C Chemical Shifts of Alkynes. University of Wisconsin-Madison. [Link]

Sources

Application Notes & Protocols: Phenylacetylene-2-13C as a Novel Tracer for Probing Aromatic Compound Metabolism

Audience: Researchers, scientists, and drug development professionals engaged in metabolic pathway analysis, xenobiotic metabolism, and drug discovery.

Introduction: The Rationale for a Phenylacetylene-based Tracer

Metabolic labeling with stable isotopes is a cornerstone of modern biochemical research, enabling the precise tracking of atoms through complex biological pathways. While 13C-labeled glucose, amino acids, and fatty acids are well-established tools for mapping central carbon metabolism, the fate of more complex molecules, such as xenobiotics and aromatic compounds, requires specialized tracers. Phenylacetylene, a terminal alkyne with an aromatic ring, serves as a valuable structural motif found in various natural products, industrial chemicals, and pharmaceutical agents. Understanding its metabolic fate is critical for toxicology, environmental science, and drug development.

This guide introduces Phenylacetylene-2-13C, a novel stable isotope tracer designed to elucidate the metabolic pathways of phenylacetylene and related aromatic compounds. The strategic placement of the 13C label at the C2 (α-carbon) position of the acetylenic group provides a unique spectroscopic signature for tracking the biotransformation of this functional group. This document provides the theoretical basis, detailed experimental protocols, and data analysis strategies for employing Phenylacetylene-2-13C as a metabolic tracer.

Part 1: Scientific Foundation & Experimental Strategy

Predicted Metabolic Fates of Phenylacetylene

The metabolism of phenylacetylene is primarily governed by cytochrome P450 (CYP) enzymes, which are central to xenobiotic detoxification. The presence of the terminal alkyne is of particular interest, as it can lead to several metabolic outcomes. One major pathway involves the oxidation of the acetylene group, which can result in the formation of a reactive ketene intermediate. This intermediate can then react with nucleophiles such as water to form phenylacetic acid.

Another potential metabolic route is the oxidation of the aromatic ring, leading to the formation of various hydroxylated derivatives. The strategic placement of the 13C label on the acetylenic carbon allows for the differentiation between pathways that modify the alkyne group versus those that act on the phenyl ring.

Below is a diagram illustrating the hypothesized primary metabolic pathways of Phenylacetylene-2-13C.

Caption: Hypothesized metabolic pathways of Phenylacetylene-2-13C.

Experimental Design: Key Considerations

The successful application of Phenylacetylene-2-13C as a tracer hinges on a well-controlled experimental design. The following table outlines critical parameters and their rationale.

| Parameter | Recommended Range | Rationale & Justification |

| Cell Culture Model | Liver-derived cells (e.g., HepG2), primary hepatocytes | These models express a relevant repertoire of cytochrome P450 enzymes responsible for xenobiotic metabolism. |

| Tracer Concentration | 1-50 µM | The concentration should be high enough for detection but below cytotoxic levels. A dose-response curve to assess toxicity is recommended. |

| Incubation Time | 2 - 24 hours | Time course experiments are crucial to capture transient intermediates and stable end-products of metabolism. |

| Control Groups | Vehicle control (e.g., DMSO), unlabeled phenylacetylene | The vehicle control accounts for solvent effects, while unlabeled phenylacetylene helps to identify endogenous metabolites and confirm the origin of 13C-labeled species. |

| Analytical Platform | High-Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR) | LC-HRMS is ideal for identifying and quantifying labeled metabolites in complex biological matrices. NMR can provide detailed structural information on purified metabolites. |

Part 2: Experimental Protocols

Protocol for In Vitro Metabolic Labeling using Phenylacetylene-2-13C

This protocol details the steps for labeling cultured mammalian cells to study the metabolism of phenylacetylene.

Materials:

-

Phenylacetylene-2-13C (custom synthesis or commercial source)

-

Unlabeled Phenylacetylene (≥98% purity)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

-

Liver-derived cell line (e.g., HepG2)

-

Cell culture plates (6-well or 12-well)

-

Vehicle (e.g., DMSO, cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade), chilled to -80°C

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

-

Preparation of Dosing Solutions: Prepare a 10 mM stock solution of Phenylacetylene-2-13C and unlabeled phenylacetylene in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). The final DMSO concentration should be ≤ 0.1%. Prepare a vehicle control with the same final DMSO concentration.

-

Metabolic Labeling:

-

Aspirate the old medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the prepared dosing solutions (vehicle, unlabeled, and 13C-labeled phenylacetylene) to the respective wells.

-

Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Metabolite Extraction:

-

At each time point, aspirate the medium and transfer it to a labeled tube (this contains secreted metabolites).

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of chilled (-80°C) 80% methanol to each well to quench metabolism and extract intracellular metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube for LC-MS analysis.

-

-

Sample Preparation for LC-MS: Evaporate the solvent from the metabolite extracts under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

Workflow for LC-HRMS Analysis

The following diagram outlines the general workflow for analyzing the samples generated from the in vitro labeling experiment.

Caption: LC-HRMS workflow for tracer analysis.

Part 3: Data Analysis & Interpretation

Identifying 13C-Labeled Metabolites

The key to identifying metabolites derived from Phenylacetylene-2-13C is to look for specific mass shifts in the high-resolution mass spectrometry data. Since the tracer contains a single 13C atom, any metabolite that retains the C2 carbon will exhibit a mass increase of approximately 1.00335 Da compared to its unlabeled counterpart.

Strategy for Data Mining:

-

Extract Ion Chromatograms (EICs): Generate EICs for the theoretical m/z of unlabeled phenylacetic acid and its 13C-labeled analog.

-

Isotopic Pattern Analysis: Utilize software tools to search for isotopic patterns characteristic of single 13C incorporation.

-

MS/MS Fragmentation: Fragment the parent ions of interest. The 13C label can help in elucidating fragmentation patterns and confirming the structure of the metabolite. For example, fragmentation of 13C-labeled phenylacetic acid would show a characteristic mass shift in fragments containing the labeled carbon.

Quantitative Analysis

The relative abundance of labeled metabolites can be determined by comparing the peak areas of the 13C-labeled species to the corresponding unlabeled species (if present endogenously) or by using a standard curve of known concentrations. The percentage of label incorporation can provide insights into the activity of the metabolic pathway under different experimental conditions.

Part 4: Troubleshooting & Advanced Applications

-

Low Label Incorporation: If low incorporation is observed, consider increasing the tracer concentration (while monitoring for toxicity), extending the incubation time, or using a cell line with higher metabolic activity.

-

Novel Metabolite Identification: For unknown peaks showing the characteristic 13C mass shift, advanced techniques such as NMR spectroscopy on purified compounds may be necessary for complete structural elucidation.

-

In Vivo Studies: The principles outlined here can be adapted for in vivo studies in animal models, where analysis of plasma, urine, and tissue extracts can provide a systemic view of phenylacetylene metabolism.

References

-

Bloch, K. (1983). Sterol structure and membrane function. CRC Critical Reviews in Biochemistry, 14(1), 47-92. [Link]

-

Previs, S. F., & Brunengraber, H. (2005). Methods for measuring metabolic fluxes. Current Opinion in Clinical Nutrition and Metabolic Care, 8(5), 533-539. [Link]

-

Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]

Application Notes and Protocols: Polymerization of Phenylacetylene-2-¹³C for Advanced Material Science

Abstract

Isotopically labeled polymers are invaluable tools in material science for elucidating reaction mechanisms, understanding polymer structure and dynamics, and serving as standards in analytical techniques. This guide provides a comprehensive overview and detailed protocols for the polymerization of phenylacetylene-2-¹³C, yielding poly(phenylacetylene) with a ¹³C-labeled backbone. This specific labeling allows for precise tracking of the carbon atoms during polymerization and subsequent material characterization. We will delve into the rationale behind experimental choices, provide step-by-step polymerization and characterization protocols, and explore the applications of this unique material.

Introduction: The Significance of ¹³C-Labeled Poly(phenylacetylene)

Poly(phenylacetylene) (PPA) is a conjugated polymer with intriguing electronic and optical properties, making it a candidate for applications in organic electronics, sensors, and as a precursor to carbon materials.[1][2] The ability to introduce a stable isotope like carbon-13 (¹³C) at a specific position in the monomer, such as the 2-position of phenylacetylene, provides a powerful spectroscopic handle. This isotopic labeling does not significantly alter the chemical properties of the monomer or the resulting polymer but enables advanced characterization through techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

The primary motivations for synthesizing and utilizing poly(phenylacetylene-2-¹³C) include:

-

Mechanistic Elucidation: Tracking the fate of the ¹³C label in the polymer backbone provides direct evidence for the polymerization mechanism, such as insertion or metathesis pathways.[3][5]

-

Structural Analysis: ¹³C NMR spectroscopy of the labeled polymer allows for unambiguous assignment of signals corresponding to the polymer backbone, aiding in the determination of stereoregularity (cis/trans content) and the identification of structural defects.[3][6]

-

Dynamics and Degradation Studies: The ¹³C label can be used to monitor chain dynamics, conformational changes, and degradation pathways under various stimuli (e.g., thermal, photochemical).

-

Analytical Standards: Well-defined, isotopically labeled polymers can serve as internal or external standards in quantitative analytical techniques like mass spectrometry.

This document will focus on a robust and reproducible method for the polymerization of phenylacetylene-2-¹³C using a rhodium-based catalyst, which is known to produce highly stereoregular PPA.

Synthesis of Phenylacetylene-2-¹³C Monomer

For the purposes of these application notes, we will proceed with the commercially available phenylacetylene-2-¹³C monomer, which ensures high isotopic purity and reproducibility. Phenylacetylene-2-¹³C (99 atom % ¹³C) can be procured from suppliers such as Sigma-Aldrich.

Should a custom synthesis be required, established methods for the synthesis of phenylacetylene, such as the dehydrohalogenation of styrene dihalides or the decarboxylation of phenylpropiolic acid, can be adapted using ¹³C-labeled starting materials.

Polymerization of Phenylacetylene-2-¹³C: A Detailed Protocol

This protocol describes the living polymerization of phenylacetylene-2-¹³C using a rhodium(I) catalyst, which affords excellent control over molecular weight and results in a polymer with a high cis-transoidal structure.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phenylacetylene-2-¹³C | 99 atom % ¹³C | Sigma-Aldrich | Store under inert atmosphere, protected from light. |

| [Rh(nbd)Cl]₂ (nbd = norbornadiene) | 98% | Strem Chemicals | Catalyst precursor. |

| Triethylamine (TEA) | Anhydrous, 99.5% | Sigma-Aldrich | Co-catalyst. Purify by distillation over CaH₂. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Polymerization solvent. Purify using a solvent purification system. |

| Methanol | ACS grade | Fisher Scientific | For polymer precipitation. |

| Argon or Nitrogen | High purity (99.999%) | Local supplier | For maintaining an inert atmosphere. |

Experimental Workflow Diagram

Caption: Experimental workflow for the polymerization of Phenylacetylene-2-¹³C.

Step-by-Step Polymerization Protocol

-

Inert Atmosphere Setup: All glassware should be oven-dried and cooled under a stream of high-purity argon or nitrogen. The entire procedure must be carried out using standard Schlenk line techniques.

-

Catalyst Solution Preparation: In a Schlenk flask, dissolve [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) and triethylamine (e.g., 0.42 mL, 3.0 mmol) in anhydrous THF (e.g., 10 mL). Stir the solution at room temperature for 15 minutes to allow for the formation of the active catalytic species. The solution should turn from yellow to a darker color.

-

Monomer Addition: To the stirred catalyst solution, add phenylacetylene-2-¹³C (e.g., 1.03 g, 10 mmol) via syringe.

-

Polymerization: Stir the reaction mixture at room temperature (25 °C) for the desired time (e.g., 24 hours). The reaction should be protected from light by wrapping the flask in aluminum foil. The viscosity of the solution will increase as the polymerization progresses.

-

Precipitation: After the polymerization is complete, pour the viscous polymer solution into a beaker containing vigorously stirred methanol (e.g., 200 mL). The polymer will precipitate as a yellow-orange solid.

-

Isolation: Collect the precipitated polymer by vacuum filtration. Wash the polymer several times with fresh methanol to remove any residual monomer and catalyst.

-

Drying: Dry the polymer under high vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) to a constant weight.

Characterization of Poly(phenylacetylene-2-¹³C)

Thorough characterization is essential to confirm the successful polymerization and to understand the properties of the resulting material.

Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) of the polymer.

Protocol for GPC Analysis:

-

Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable solvent such as THF.

-

Filter the solution through a 0.2 µm syringe filter before injection.

-

Analyze the sample using a GPC system equipped with a refractive index (RI) detector and calibrated with polystyrene standards.

Table 1: Typical GPC Data for Poly(phenylacetylene-2-¹³C)

| Parameter | Typical Value |

| Number-Average Molecular Weight (Mₙ) | 10,000 - 100,000 g/mol |

| Weight-Average Molecular Weight (Mₒ) | 12,000 - 150,000 g/mol |

| Polydispersity Index (PDI) | 1.1 - 1.5 |

Note: Molecular weight can be controlled by varying the monomer-to-initiator ratio.

Structural Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing the structure of poly(phenylacetylene-2-¹³C). The presence of the ¹³C label at the 2-position provides a unique signature.

¹H NMR Spectroscopy: The ¹H NMR spectrum of PPA typically shows broad resonances for the aromatic protons (6.5-7.5 ppm) and a characteristic signal for the vinyl proton of the polymer backbone (around 5.8 ppm for cis-transoidal PPA).[6]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative due to the isotopic label. The signal for the labeled carbon (C2) in the polymer backbone will be significantly enhanced, allowing for easy identification. The chemical shifts of the backbone carbons provide information about the polymer's stereochemistry.[1][3] For a cis-transoidal structure, the non-protonated and protonated olefinic carbons appear at approximately 141 ppm and 132 ppm, respectively.[3]

Thermal Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and transitions of the polymer.

Table 2: Typical Thermal Properties of Poly(phenylacetylene)

| Property | Typical Value |

| Decomposition Temperature (TGA, 5% weight loss) | > 300 °C |

| Glass Transition Temperature (T₉) | Varies with molecular weight and stereoregularity |

Applications in Material Science

The primary application of poly(phenylacetylene-2-¹³C) is in fundamental research to gain a deeper understanding of polymerization mechanisms and polymer properties.

Elucidation of Polymerization Mechanism

The precise location of the ¹³C label in the polymer backbone can definitively distinguish between different polymerization mechanisms.

Caption: Simplified representation of insertion vs. metathesis polymerization mechanisms.

Solid-state NMR studies on poly(phenylacetylene) derived from doubly ¹³C-labeled monomer have shown that rhodium catalysts promote a cis-insertion mechanism.[3][4] This is confirmed by observing a ¹³C-¹³C double bond in the polymer backbone. In contrast, some molybdenum-based catalysts proceed via a metathesis mechanism, resulting in the ¹³C labels being separated by a single bond.[5]

Protocol for Mechanistic Study using Solid-State NMR:

-

Synthesize poly(phenylacetylene-2-¹³C) using the protocol in Section 3.

-

Acquire a solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectrum of the polymer.

-

Analyze the chemical shifts and couplings of the labeled carbon to determine its bonding environment in the polymer backbone.

Advanced Structural Characterization

The enhanced signal from the ¹³C label facilitates advanced NMR experiments, such as 2D correlation spectroscopy, to probe the local environment and connectivity of the polymer chain. This can reveal subtle structural details that are not apparent in the spectra of the unlabeled polymer.

Tracing Polymer Modifications and Degradation

The ¹³C label can be used as a tracer to follow the chemical modification or degradation of the polymer backbone. By monitoring the changes in the NMR spectrum of the labeled carbon, one can identify the specific sites of reaction or chain scission.

Conclusion

The polymerization of phenylacetylene-2-¹³C provides a powerful platform for fundamental studies in polymer and material science. The ability to precisely track a specific carbon atom throughout the polymerization process and in the final material offers unparalleled insights into reaction mechanisms, polymer structure, and dynamics. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to synthesize, characterize, and utilize this valuable isotopically labeled polymer in their research endeavors.

References

-

Organic Syntheses. (n.d.). Phenylacetylene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetylene. Retrieved from [Link]

- Balcar, H., Sedlacek, J., Pacovska, M., & Blechta, V. (1995). Metathesis Polymerization of Phenylacetylene by Tungsten Aryloxo Complexes.

- Asakura, T., Kuroki, S., & Ando, I. (1997). Solid-State NMR Study of Poly(phenylacetylene)

- Hayano, S., & Masuda, T. (2000). LIVING METATHESIS POLYMERIZATION OF 1-CHLORO-2-PHENYLACETYLENE BY MoOCI4-BASED CATALYSTS. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 37(8), 853-863.

- Katz, T. J., & Lee, S. J. (1980). Metathesis polymerization of monomers containing two diphenylacetylene units: synthesis and properties of poly(diphenylacetylene)s bearing diphenylacetylene units on the side chain. Journal of the American Chemical Society, 102(1), 422-424.

- Miyaura, N., & Suzuki, A. (1995). Living Polymerization of Phenylacetylene by Novel Rhodium Catalysts. Quantitative Initiation and Introduction of Functional Groups at the Initiating Chain End. Chemical Reviews, 95(7), 2457-2483.

- Taniguchi, K., et al. (2018). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 10(1), 50.

- Asakura, T., Demura, M., & Kuroki, S. (1997). Solid-State NMR Study of Poly(phenylacetylene)

- Pérez, P. J., et al. (2022). Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(8), 1144-1153.

- Hayano, S., & Masuda, T. (2000). LIVING METATHESIS POLYMERIZATION OF 1-CHLORO-2-PHENYLACETYLENE BY MoOCI4-BASED CATALYSTS. Journal of Macromolecular Science, Part A, 37(8), 853-863.

- Teraguchi, M., & Masuda, T. (2001). Metathesis polymerization of monomers containing two diphenylacetylene units: synthesis and properties of poly(diphenylacetylene)s bearing diphenylacetylene units on the side chain. Polymer Chemistry, 39(20), 3536-3541.

- Chung, T. C. (2021). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Carbon, 173, 93-103.

- Gu, Z., et al. (2021). Polymerization of Phenylacetylenes by Binuclear Rhodium Catalysts with Different para-Binucleating Phenoxyiminato Linkages. Inorganic Chemistry, 60(16), 12151-12160.

- Jiménez-Vicente, E., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a hemilabile P,N-ligand. Polymer Chemistry, 15(1), 75-84.

- Tabata, M., et al. (2000). Molecular weight and configurational stability of poly(phenylacetylene)

- Jenekhe, S. A., & Chen, X. L. (2023). Thermoresponsive Dendronized Poly(phenylacetylene)s via Dynamic Covalent Chemistry Showing Multiple-Responsive Chirality. Journal of the American Chemical Society, 145(50), 27361-27370.

- Pérez, P. J., et al. (2019). Branched Poly(phenylacetylene). Macromolecules, 52(21), 8195-8202.

- Jenekhe, S. A., & Chen, X. L. (2014). Thermoresponsive Helical Poly(phenylacetylene)s. Macromolecules, 47(10), 3291-3299.

-

Polymer Science Learning Center. (n.d.). Ziegler-Natta Vinyl Polymerization. Retrieved from [Link]

- Campbell, K. N., & Campbell, B. K. (1950). Phenylacetylene. Organic Syntheses, 30, 72.

- Jenekhe, S. A., & Chen, X. L. (2025). Helix Regulation of Poly(phenylacetylene)

- Rodríguez, J. G., et al. (2005). Synthesis and polymerization of (E)‐p‐[(p‐methoxyphenyl)‐2‐ethenyl]phenylacetylene with Ziegler–Natta, rhodium, and palladium complexes. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6438-6444.

- Katz, T. J., & Hacker, S. M. (1984).

- Pérez, P. J., et al. (2017). Mechanistic Investigation on the Polymerization of Phenylacetylene by 2-Diphenylphosphinopyridine Rhodium(I) Catalysts. Organometallics, 36(15), 2844-2852.

- Nuckolls, C., et al. (2022). Synthesis of Isotope-Substituted Conjugated Ladder Polymers. Journal of the American Chemical Society, 144(32), 14595-14601.

- Pérez, P. J., et al. (2022). Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(8), 1144-1153.

-

ResolveMass Laboratories Inc. (2026). GPC analysis of Polymers. Retrieved from [Link]

- Vohlídal, J., et al. (1995). The synthesis and characterization of polydibromoacetylene. European Polymer Journal, 31(10), 963-968.

- Jenekhe, S. A., & Chen, X. L. (2025). Helix Regulation of Poly(phenylacetylene)

- Katz, T. J., & Hacker, S. M. (1984).

- Jiménez-Vicente, E., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a hemilabile P,N-ligand. Polymer Chemistry, 15(1), 75-84.

- Pérez, P. J., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a hemilabile P,N-ligand. Polymer Chemistry, 15(1), 75-84.

- Choi, S. K., et al. (2003). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Macromolecular Research, 11(5), 348-352.

-

LibreTexts. (2022). 6.13: Ziegler-Natta Polymerization. Retrieved from [Link]

-

Professor Dave Explains. (2023, December 29). Ziegler-Natta Polymerization [Video]. YouTube. [Link]

- Szabó, T., & Fekete, E. (2012). THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. International Journal of Engineering and Management Sciences, 3(1), 1-7.

- Al-Sayyed, H., & Scherf, U. (2023). Radical polymers in optoelectronic and spintronic applications. Journal of Materials Chemistry C, 11(48), 16345-16365.

- Green, M., & Jones, R. (2010). Conjugated Polymer Nanoparticles for Applications in Bioimaging. Langmuir, 26(21), 16481-16488.

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. SU804622A1 - Method of preparing phenylacetylene or p-diethynyl-benzene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Unlocking Catalytic Mechanisms: Applications of Phenylacetylene-2-¹³C in Modern Catalysis Research

For researchers, scientists, and drug development professionals dedicated to advancing the frontiers of catalysis, the ability to precisely track atomic and molecular transformations is paramount. Isotopic labeling serves as a powerful lens through which the intricate dance of atoms in a catalytic cycle can be observed. Among the arsenal of isotopically labeled compounds, Phenylacetylene-2-¹³C has emerged as a particularly insightful probe. Its strategic placement of a ¹³C label at the terminal acetylenic carbon provides a unique spectroscopic handle to dissect reaction mechanisms, quantify reaction kinetics, and identify fleeting intermediates with a high degree of certainty. This guide provides an in-depth exploration of the applications of Phenylacetylene-2-¹³C in catalysis research, complete with detailed protocols and expert insights to empower your experimental designs.

The Power of a Labeled Alkyne: Why Phenylacetylene-2-¹³C is a Choice Substrate

The utility of Phenylacetylene-2-¹³C stems from the inherent properties of the ¹³C isotope and the reactivity of the alkyne functionality. The ¹³C nucleus possesses a nuclear spin (I = 1/2), making it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic placement of the label at the C-2 position of the phenylacetylene molecule allows for the direct monitoring of the fate of this specific carbon atom throughout a catalytic transformation. This is invaluable for:

-

Mechanistic Elucidation: Tracking the ¹³C label enables the unambiguous identification of bond-forming and bond-breaking events at the alkyne moiety. This can help to distinguish between proposed catalytic cycles and to identify key intermediates.

-

Reaction Monitoring and Kinetics: The distinct chemical shift of the ¹³C-labeled carbon allows for its clear resolution in an NMR spectrum, often in regions with less signal overlap compared to ¹H NMR.[1] This facilitates real-time, in-situ monitoring of the consumption of the starting material and the formation of products, enabling precise kinetic analysis.[2]

-

Spectroscopic Probe: The ¹³C nucleus is sensitive to its local electronic environment. Changes in the chemical shift and coupling constants of the labeled carbon can provide valuable information about the coordination of the alkyne to a metal center and the electronic nature of catalytic intermediates.

Application Highlight: Elucidating the Mechanism of Rhodium-Catalyzed Phenylacetylene Polymerization

The polymerization of phenylacetylene is a classic example where Phenylacetylene-2-¹³C can provide profound mechanistic insights. Rhodium-based catalysts are known to efficiently polymerize phenylacetylene to produce conjugated polymers with interesting electronic and optical properties.[3] However, the precise mechanism of initiation and propagation can be complex.

By using Phenylacetylene-2-¹³C, researchers can follow the incorporation of the labeled monomer into the growing polymer chain. ¹³C NMR spectroscopy can be used to identify the signals corresponding to the labeled carbon in the monomer, in any catalytic intermediates (such as a rhodium-vinyl species), and in the final polymer backbone.[4][5] This allows for the direct observation of the key steps in the polymerization process.

Visualizing the Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the rhodium-catalyzed polymerization of phenylacetylene, highlighting the role of the ¹³C label.

Caption: Catalytic cycle for Rh-catalyzed polymerization of Phenylacetylene-2-¹³C.

Protocol: In-situ ¹³C NMR Monitoring of Rhodium-Catalyzed Phenylacetylene-2-¹³C Polymerization

This protocol provides a detailed methodology for the real-time investigation of the rhodium-catalyzed polymerization of Phenylacetylene-2-¹³C using in-situ ¹³C NMR spectroscopy. This approach allows for both mechanistic elucidation and kinetic analysis.

I. Materials and Reagents

-

Phenylacetylene-2-¹³C (≥98% isotopic purity)

-

Rhodium catalyst precursor (e.g., [Rh(nbd)Cl]₂, where nbd = norbornadiene)[4]

-

Co-catalyst/activator (e.g., a tertiary amine like triethylamine, if required by the specific catalyst system)[3]

-

Anhydrous, deuterated solvent (e.g., CDCl₃ or C₆D₆)

-

Internal standard for quantitative NMR (qNMR), if desired (e.g., 1,3,5-trimethoxybenzene)

-

High-quality NMR tubes (e.g., Norell® or equivalent)

-

Schlenk line or glovebox for handling air-sensitive reagents

II. Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Caption: Step-by-step experimental workflow for in-situ NMR studies.

III. Detailed Step-by-Step Methodology

-

Catalyst Solution Preparation (under inert atmosphere):

-

In a glovebox or on a Schlenk line, accurately weigh the rhodium catalyst precursor and any co-catalyst into a small vial.

-

Add a small volume of the deuterated solvent to dissolve the components and create a stock solution of known concentration.

-

-

NMR Sample Preparation:

-

In a separate vial, accurately weigh the Phenylacetylene-2-¹³C and the internal standard (if used).

-

Dissolve these in the deuterated solvent to a known concentration.

-

Transfer a precise volume of this solution (typically 0.5-0.6 mL) to a clean, dry NMR tube.

-

Seal the NMR tube with a septum-equipped cap.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Allow the sample to equilibrate to the desired reaction temperature (e.g., 25 °C).

-

Lock and shim the spectrometer on the sample to ensure optimal spectral resolution.

-

-

Acquisition of Initial Spectra (t=0):

-

Acquire a standard ¹H NMR spectrum to confirm the integrity of the starting materials.

-

Acquire a quantitative ¹³C{¹H} NMR spectrum of the sample before the addition of the catalyst. This will serve as the t=0 reference.

-

Key ¹³C NMR Parameters for Quantification:

-

Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE).[6]

-

Employ a sufficiently long relaxation delay (D1) to allow for full relaxation of the ¹³C nuclei between scans (typically 5-7 times the longest T₁ of the carbons of interest).[7]

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

-

Reaction Initiation:

-

Carefully and quickly, inject a precise volume of the catalyst stock solution into the NMR tube through the septum using a gas-tight syringe.

-

Gently agitate the NMR tube to ensure thorough mixing.

-

Immediately re-insert the NMR tube into the spectrometer.

-

-

In-situ NMR Monitoring:

-

Begin acquiring a series of time-resolved ¹³C{¹H} NMR spectra. The time interval between spectra will depend on the reaction rate. For a moderately fast reaction, acquiring a spectrum every 5-10 minutes may be appropriate.

-

Continue acquiring spectra until the reaction has reached completion or for the desired reaction time.

-

-

Data Processing and Analysis:

-

Process the series of ¹³C NMR spectra (Fourier transform, phase correction, baseline correction).

-

Mechanistic Analysis: Carefully examine the spectra for the appearance of new signals that could correspond to catalytic intermediates. The chemical shift of the ¹³C label in these species will provide clues to their structure. Also, track the disappearance of the Phenylacetylene-2-¹³C signal and the growth of the polymer signals.

-

Kinetic Analysis: Integrate the signal of the ¹³C-labeled carbon in the Phenylacetylene-2-¹³C at each time point. Normalize this integral to the integral of the internal standard (if used). Plot the concentration of Phenylacetylene-2-¹³C versus time to determine the reaction rate and order.

-

IV. Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise manner.

Table 1: Representative ¹³C NMR Chemical Shifts for Monitored Species

| Species | Labeled Carbon | Approximate Chemical Shift (ppm) |

| Phenylacetylene-2-¹³C | ≡¹³C-H | 80-85 |

| Rhodium-Vinyl Intermediate | =¹³C(H)-Rh | 140-160 |

| Poly(phenylacetylene) | -[Ph(C)=¹³C(H)]n- | 125-140 |

Table 2: Example Kinetic Data from In-situ ¹³C NMR Monitoring

| Time (min) | Integral of Phenylacetylene-2-¹³C Signal | Normalized Concentration (M) |

| 0 | 1.00 | 0.100 |

| 10 | 0.85 | 0.085 |

| 20 | 0.72 | 0.072 |

| 30 | 0.61 | 0.061 |

| 60 | 0.37 | 0.037 |

Expanding the Scope: Other Catalytic Applications of Phenylacetylene-2-¹³C

The utility of Phenylacetylene-2-¹³C extends beyond polymerization catalysis. Here are some other areas where this valuable isotopic tracer can be applied:

-

Hydrogenation Reactions: In the selective hydrogenation of phenylacetylene to styrene and ethylbenzene, Phenylacetylene-2-¹³C can be used to track the fate of the alkyne and to study the selectivity of the catalyst.[8][9] By monitoring the disappearance of the labeled alkyne signal and the appearance of labeled alkene and alkane signals, the relative rates of the two hydrogenation steps can be determined.

-

Hydration of Alkynes: The gold- or mercury-catalyzed hydration of phenylacetylene yields acetophenone.[10][11] Using Phenylacetylene-2-¹³C allows for the direct observation of the formation of the enol intermediate and its tautomerization to the ketone product.[12]

-

Tandem and Cascade Reactions: In more complex tandem or cascade reactions involving alkynes, Phenylacetylene-2-¹³C can be an invaluable tool for tracing the path of the alkyne moiety through multiple bond-forming events.[13][14]

Conclusion: A Versatile Tool for Catalysis Research

Phenylacetylene-2-¹³C is a powerful and versatile tool for the modern catalysis researcher. Its ability to provide unambiguous mechanistic and kinetic information through the lens of ¹³C NMR spectroscopy makes it an indispensable asset for understanding and optimizing a wide range of catalytic transformations. The protocols and insights provided in this guide are intended to serve as a foundation for the successful application of this valuable isotopic tracer in your own research endeavors. By embracing the precision of isotopic labeling, we can continue to unravel the complexities of catalysis and drive innovation in chemical synthesis and drug development.

References

- Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

-

JEOL USA, Inc. (n.d.). High sensitivity and quantitative 13C measurements using “Q-POMMIE”. Retrieved from [Link]

-

Singh, R., & Tiwari, A. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical and Biomedical Analysis, 229, 115339. [Link]

-

Jiménez, M. V., Pérez-Torrente, J. J., & Oro, L. A. (2018). Mechanistic Investigation on the Polymerization of Phenylacetylene by 2-Diphenylphosphinopyridine Rhodium(I) Catalysts: Understanding the Role of the Cocatalyst and Alkynyl Intermediates. Organometallics, 37(17), 2836–2848. [Link]

-

Tabata, M., & Sone, T. (2021). Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. Catalysts, 11(8), 952. [Link]

-

von Harbou, E. (2015). Quantitative NMR methods for reaction and process monitoring. Technische Universität Kaiserslautern. [Link]

-

Wiley Analytical Science. (2020, November 24). In-situ NMR spectroscopy in catalysis. [Link]

-

Zuccaccia, D., Belanzoni, P., & Macchioni, A. (2019). Hydration of alkynes catalyzed by [Au(X)(L)(ppy)]X in the green solvent γ-valerolactone under acid-free conditions: the importance of the pre-equilibrium step. Catalysis Science & Technology, 9(19), 5484-5496. [Link]

-

Belanzoni, P., & Zuccaccia, D. (2021). Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences. Molecules, 26(8), 2345. [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

- El-Hakam, S. A., & El-Nahas, A. M. (1993). Hydrogenation of phenylacetylene by Pd/Al2O3 and PdCl2: Intermediates and selectivity. Bulletin of the Chemical Society of Japan, 66(11), 3403-3406.

-

Tabata, M., & Sone, T. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 17(1), 123. [Link]

-

Li, Y., et al. (2025). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Chinese Journal of Chemistry. [Link]

-

Oh, C. H., & Kim, A. (2006). Tandem cyclization of alkynes via rhodium alkynyl and alkenylidene catalysis. Organic Letters, 8(24), 5441–5444. [Link]

-

Singh, R., & Tiwari, A. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical and Biomedical Analysis, 253, 116515. [Link]

-

Reddy, R. S., et al. (2012). Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles. Chemical Science, 3(11), 3191-3196. [Link]

-

Ananikov, V. P., et al. (2023). Liquid-Phase Partial Hydrogenation of Phenylacetylene at Ambient Conditions Catalyzed by Pd-Fe-O Nanoparticles Supported on Silica. Nanomaterials, 13(15), 2247. [Link]

-

Wiley Analytical Science. (2020). In-situ NMR spectroscopy in catalysis. Retrieved from [Link]

-

Biloen, P., & Sachtler, W. M. H. (2002). Investigations by (13)C NMR spectroscopy of ethene-initiated catalytic CO hydrogenation. Journal of the American Chemical Society, 124(42), 12539-12550. [Link]

-

Dong, M. J., et al. (2019). Creation of Redox‐Active PdSx Nanoparticles Inside the Defect Pores of MOF UiO‐66 with Unique Semihydrogenation Catalytic Properties. Angewandte Chemie International Edition, 58(52), 18918-18923. [Link]

-

Zhang, X., et al. (2024). Efficient selective hydrogenation of phenylacetylene over Pd-based rare earth dual-atomic catalysts. Carbon Neutralization, 3(4), 1-13. [Link]

-

Sengeh, J. V., et al. (2021). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. European Polymer Journal, 147, 110289. [Link]

-

Soderberg, T. (2023). Organic Chemistry: A Tenth Edition. OpenStax. [Link]

-

LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. Chemistry LibreTexts. [Link]

Sources

- 1. magritek.com [magritek.com]

- 2. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]

- 3. mdpi.com [mdpi.com]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Liquid-Phase Partial Hydrogenation of Phenylacetylene at Ambient Conditions Catalyzed by Pd-Fe-O Nanoparticles Supported on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Tandem cyclization of alkynes via rhodium alkynyl and alkenylidene catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]

Protocols for using Phenylacetylene-2-13C in solid-state NMR

Application Note & Protocol: Phenylacetylene-2-13C in Solid-State NMR

Abstract

This guide details the experimental protocols for utilizing Phenylacetylene-2-13C (Ph-C≡

Introduction: The Physics of the Probe

Phenylacetylene-2-13C introduces a spin-1/2 nucleus at the terminal alkyne position. This specific labeling site offers three distinct physical advantages for solid-state analysis:

-

Large Chemical Shift Anisotropy (CSA): The cylindrical symmetry of the C≡C triple bond generates a massive CSA span (

ppm). This makes the line shape highly sensitive to molecular orientation and reorientational dynamics (wobbling/flipping) within a solid matrix. -

Diagnostic Chemical Shift Sensitivity: The transition from an alkyne (

hybridized, -

Strong Dipolar Coupling: Being a CH moiety, the

-

Material Handling & Safety

Compound: Phenylacetylene-2-13C (99 atom %

Critical Safety Warning: Phenylacetylene is volatile and reactive. In solid-state NMR, "liquid" samples must be immobilized or contained to prevent rotor imbalance and probe damage.

Protocol: Immobilization Strategies

Choose the strategy matching your application:

| Strategy | Application | Preparation Method |

| A. Surface Adsorption | Catalysis, MOFs | Adsorb 10-50 |

| B. Frozen Matrix | Dynamics, Structure | Mix with glass-forming solvent (e.g., toluene-d8). Freeze rapidly in liquid |

| C. Polymerization | Materials Science | React in-situ or ex-situ to form Poly(phenylacetylene). The solid polymer is ground and packed.[2] |

| D. Rotor Inserts | HR-MAS (Soft Matter) | Use Kel-F or Teflon inserts (30-50 |

Experimental Protocols

Workflow Overview

Figure 1: General workflow for solid-state NMR characterization of Phenylacetylene-2-13C samples.

Experiment A: 1D CP-MAS (Structural Fingerprinting)

Objective: Verify chemical state (alkyne vs. reacted product) and local environment.

Hardware Setup:

-

Probe: 3.2 mm or 4 mm H/X/Y MAS probe.

-

Spinning Speed: 10–15 kHz (sufficient to remove most sidebands for the aromatic ring, but alkyne CSA may still generate sidebands).

-

Temperature: 298 K (or < 250 K if studying frozen dynamics).

Pulse Sequence Parameters:

-

H Excitation: 90° pulse (

-

Cross Polarization (CP):

-

Contact Time: 100

s – 2 ms . -

Note: Since C2 is a protonated carbon (

-H), CP dynamics are fast. Use short contact times (100–500 -

Ramp: 70-100% linear ramp on

H channel during lock.

-

-

Decoupling: SPINAL-64 or TPPM at 80–100 kHz field strength. High power is required due to the strong C-H coupling.

-

Recycle Delay:

(typically 2–5 s for organic solids).

Data Interpretation:

- ppm: Intact terminal alkyne.

- ppm: Polymerized backbone or aromatic transformation.

-

Sideband Pattern: At 10 kHz spinning, the alkyne peak will likely show rotational sidebands. These are not artifacts; they contain the CSA tensor information.

Experiment B: CSA Tensor Extraction (Dynamics)

Objective: Measure the orientation/mobility of the alkyne tail.

Method: Slow-Spinning CP-MAS.

-

Reduce Spinning Speed: Spin at 3–5 kHz. This intentionally generates a large manifold of spinning sidebands (SSBs).

-

Acquire Spectrum: Ensure high S/N on the sidebands.

-

Analysis: Use Herzfeld-Berger analysis or spectral fitting software (e.g., dmfit) to fit the sideband intensities.

-

Static Limit: If the molecule is rigid, the span (

) will be large (~180 ppm). -

Dynamic Limit: If the phenylacetylene is wobbling (e.g., tethered to a surface), the CSA span will collapse (average out). The reduction factor indicates the order parameter (

) of the motion.

-

Experiment C: - REDOR (Distance Measurement)

Objective: Determine if the phenylacetylene probe is close to a nitrogen-containing active site (e.g., in a catalytic protein or amine-functionalized surface).

Prerequisite: The surface/protein must contain

Protocol:

-

Sequence: Rotor-Synchronized Echo with

-

Spinning Speed: 8–10 kHz (stable).

-

Acquisition:

-

Scan: Standard echo without

-

Scan: Echo with

-

Scan: Standard echo without

-

Curve Fitting: Plot

vs. Mixing Time. -

Result: The steepness of the dephasing curve correlates directly to the dipolar coupling strength (

), yielding the distance

Case Study: Polymerization Monitoring